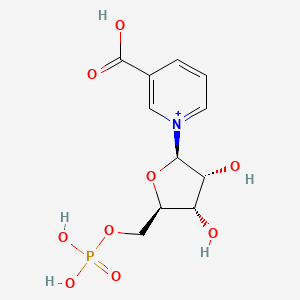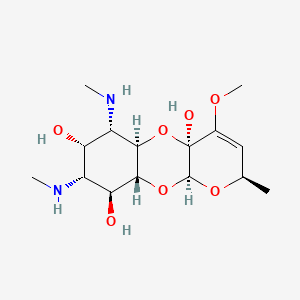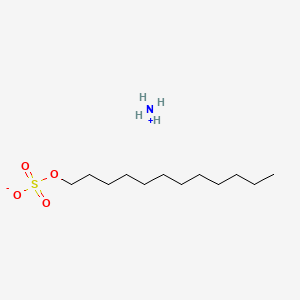
N-hydroxy-2,2-diphénylacétamide
Vue d'ensemble
Description
Le N-hydroxy-2,2-diphénylacétamide est un composé connu pour son rôle significatif en tant qu’inhibiteur sélectif des histone désacétylases de classe IIa (HDAC).
Applications De Recherche Scientifique
N-hydroxy-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of class IIa HDACs, making it valuable in studying epigenetic regulation.
Medicine: Potential therapeutic agent for diseases involving epigenetic dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Orientations Futures
Mécanisme D'action
Le N-hydroxy-2,2-diphénylacétamide exerce ses effets en inhibant les HDAC de classe IIa. Il se lie au site actif de l’enzyme, empêchant la désacétylation des protéines histones. Cette inhibition entraîne une augmentation de l’acétylation des histones, ce qui entraîne des modifications de la structure de la chromatine et de l’expression des gènes. Le composé cible spécifiquement HDAC7 avec une grande sélectivité, ce qui en fait un outil précieux pour étudier le rôle des HDAC dans les processus cellulaires .
Analyse Biochimique
Biochemical Properties
N-hydroxy-2,2-diphenylacetamide plays a crucial role in biochemical reactions, particularly as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound exhibits sub-micromolar inhibitory activity against these enzymes, which are key regulators of gene expression through chromatin remodeling . The interaction of N-hydroxy-2,2-diphenylacetamide with HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This interaction modulates gene expression and has potential therapeutic implications in cancer and other diseases.
Cellular Effects
N-hydroxy-2,2-diphenylacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, this compound affects the acetylation status of histones, which in turn regulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation . The altered gene expression profiles can lead to changes in cell proliferation, survival, and differentiation, making N-hydroxy-2,2-diphenylacetamide a potential candidate for cancer therapy . Additionally, the compound’s impact on cellular metabolism includes modulation of metabolic pathways and fluxes, further influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of action of N-hydroxy-2,2-diphenylacetamide involves its binding to the active site of class IIa HDACs, where it acts as a competitive inhibitor . This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent changes in gene expression . The inhibition of HDACs by N-hydroxy-2,2-diphenylacetamide also affects the activity of other transcription factors and co-regulators, further modulating gene expression and cellular function . Additionally, this compound may influence other signaling pathways and enzymatic activities, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-hydroxy-2,2-diphenylacetamide can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular processes . Degradation of the compound over time can lead to a decrease in its inhibitory activity and a return to baseline levels of histone acetylation . Long-term exposure to N-hydroxy-2,2-diphenylacetamide may also result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N-hydroxy-2,2-diphenylacetamide in animal models vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have demonstrated that the therapeutic window for N-hydroxy-2,2-diphenylacetamide is relatively narrow, necessitating careful dosage optimization to achieve desired effects while minimizing toxicity .
Metabolic Pathways
N-hydroxy-2,2-diphenylacetamide is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play key roles in the metabolism of N-hydroxy-2,2-diphenylacetamide, influencing its pharmacokinetics and overall biological activity . The effects of the compound on metabolic flux and metabolite levels can also impact cellular function and viability .
Transport and Distribution
The transport and distribution of N-hydroxy-2,2-diphenylacetamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, N-hydroxy-2,2-diphenylacetamide can interact with intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues and organs can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-hydroxy-2,2-diphenylacetamide is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Post-translational modifications and targeting signals may direct N-hydroxy-2,2-diphenylacetamide to specific organelles, influencing its localization and activity . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-hydroxy-2,2-diphénylacétamide implique généralement l’amidation de l’acide diphénylacétique avec de l’hydroxylamine. Une méthode courante comprend la réaction de l’acide diphénylacétique avec du chlorhydrate d’hydroxylamine en présence d’une base telle que l’hydroxyde de sodium. La réaction est réalisée en milieu aqueux, et le produit est isolé par cristallisation .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le N-hydroxy-2,2-diphénylacétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oximes correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en amines.
Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont employés en conditions basiques.
Principaux produits formés
Oxydation : Formation d’oximes.
Réduction : Formation d’amines primaires ou secondaires.
Substitution : Formation d’amides substitués et d’autres dérivés.
Applications de la recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Agit comme un inhibiteur des HDAC de classe IIa, ce qui le rend précieux dans l’étude de la régulation épigénétique.
Médecine : Agent thérapeutique potentiel pour les maladies impliquant une dysrégulation épigénétique, telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés bioactifs
Comparaison Avec Des Composés Similaires
Composés similaires
N-hydroxy-9H-xanthène-9-carboxamide : Un autre inhibiteur sélectif des HDAC avec une structure légèrement différente.
Acide diphénylacétohydroxamique : Partage une structure de base similaire mais avec des substituants différents.
Unicité
Le N-hydroxy-2,2-diphénylacétamide est unique en raison de sa grande sélectivité pour les HDAC de classe IIa, en particulier HDAC7. Cette sélectivité permet une inhibition ciblée, réduisant les effets hors cible et augmentant son potentiel en tant qu’agent thérapeutique .
Propriétés
IUPAC Name |
N-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBBVCLWMCGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286297 | |
| Record name | N-hydroxy-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-51-8 | |
| Record name | NSC44620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxy-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Hydroxy-2,2-diphenylacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















